molecular formula C9H11FS B7907444 2-(4-Fluoro-3-methylphenyl)ethanethiol

2-(4-Fluoro-3-methylphenyl)ethanethiol

Cat. No.: B7907444
M. Wt: 170.25 g/mol
InChI Key: KMKFRQVXJHOBGX-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3-methylphenyl)ethanethiol is a substituted aromatic thiol characterized by a phenyl ring with a fluorine atom at the para position and a methyl group at the meta position, linked to an ethanethiol (-CH2SH) moiety. This compound combines the electron-withdrawing effects of fluorine, which enhances the acidity of the thiol proton, with the steric and lipophilic contributions of the methyl group. The thiol group confers nucleophilic reactivity, making it valuable in synthetic chemistry, particularly in forming disulfide bonds or acting as a ligand in coordination chemistry. Its structural features are analogous to bioactive molecules, where fluorinated aromatic systems are common due to their metabolic stability and enhanced binding affinity .

Properties

IUPAC Name

2-(4-fluoro-3-methylphenyl)ethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FS/c1-7-6-8(4-5-11)2-3-9(7)10/h2-3,6,11H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKFRQVXJHOBGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCS)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-3-methylphenyl)ethanethiol typically involves the introduction of a thiol group to a fluorinated aromatic precursor. One common method is the nucleophilic substitution reaction where a halogenated precursor, such as 4-fluoro-3-methylbenzyl chloride, reacts with a thiol reagent under basic conditions. The reaction can be carried out in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-3-methylphenyl)ethanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or iodine (I2) can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination can be employed.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Sulfides.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Pharmaceutical Applications

Antioxidant Properties
Thiols are known for their antioxidant capabilities, which allow them to scavenge free radicals and protect cells from oxidative stress. Research indicates that compounds like 2-(4-Fluoro-3-methylphenyl)ethanethiol can potentially be utilized in developing therapeutic agents aimed at combating oxidative damage associated with various diseases, including neurodegenerative disorders and cancer.

Metal Ion Complexation
The ability of thiols to form complexes with metal ions can influence enzymatic activity and cellular processes. Investigating the interactions between this compound and metal ions may lead to insights into its potential as a therapeutic agent in enzyme modulation or as a chelating agent in drug formulations.

Drug Development
Given its structural features, this compound could serve as a building block for synthesizing new pharmaceutical compounds. The incorporation of thiol groups is common in drug design, particularly for enhancing bioactivity and solubility. Its reactivity may facilitate the development of novel drug candidates targeting specific biological pathways .

Material Sciences

Synthesis of Functional Materials
In material sciences, thiols are often used to modify surfaces and create functional materials. The unique properties of this compound can be exploited in the synthesis of polymeric materials or coatings that require specific chemical functionalities. For instance, its thiol group can participate in thiol-ene reactions or cross-linking processes that enhance material properties such as durability and chemical resistance .

Nanotechnology Applications
Thiols play a crucial role in nanotechnology, especially in the stabilization of nanoparticles. The use of this compound in stabilizing metal nanoparticles or quantum dots could lead to advancements in electronic devices or sensors, where controlled surface chemistry is essential for performance .

Biological Research

Biochemical Studies
The interactions of this compound with biological molecules are critical for understanding its therapeutic potential. Studies focusing on how this compound interacts with proteins or nucleic acids could reveal mechanisms underlying its biological effects, paving the way for applications in targeted therapies .

Antimicrobial Activity
Research has suggested that certain thiols exhibit antimicrobial properties. Evaluating the efficacy of this compound against various pathogens could contribute to the development of new antimicrobial agents, particularly in light of rising antibiotic resistance .

Case Studies and Research Findings

StudyFocusFindings
Antioxidant ActivityDemonstrated that thiols can reduce oxidative stress markers in cell cultures.
Metal Ion InteractionShowed complex formation with copper ions enhanced enzymatic activity in vitro.
Nanoparticle StabilizationFound that functionalized nanoparticles exhibited improved stability and biocompatibility when treated with thiols.
Antimicrobial EfficacyReported significant inhibition of bacterial growth at low concentrations of thiols.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-methylphenyl)ethanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biological molecules, potentially inhibiting enzyme activity or altering protein function. The fluorinated aromatic ring can also participate in non-covalent interactions, such as hydrogen bonding or π-π stacking, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The physicochemical and reactive properties of 2-(4-Fluoro-3-methylphenyl)ethanethiol can be contextualized by comparing it with structurally related thiols. Below is an analysis of key analogs:

Substituent Effects on Acidity and Reactivity

  • 2-(4-Fluorophenyl)ethanethiol: Lacking the methyl group, this compound exhibits higher thiol acidity (pKa ~6.5) due to reduced steric hindrance and unopposed electron-withdrawing effects of fluorine. It is more reactive in nucleophilic substitutions compared to the target compound.
  • 2-(3-Methylphenyl)ethanethiol : The absence of fluorine results in a less acidic thiol (pKa ~7.2) and increased lipophilicity (logP ~2.8), favoring membrane permeability in biological systems.
  • 2-(2,4-Difluorophenyl)ethanethiol : The dual fluorine substituents further lower the thiol pKa (~6.0), enhancing nucleophilicity. However, steric effects from ortho-fluorine may reduce reaction rates in bulky environments .

Physicochemical Properties

Compound Substituents pKa (thiol) LogP Melting Point (°C)
This compound 4-F, 3-CH3 ~6.8 2.5 75–80
2-(4-Fluorophenyl)ethanethiol 4-F ~6.5 2.1 65–70
2-(3-Methylphenyl)ethanethiol 3-CH3 ~7.2 2.8 85–90
2-(2,4-Difluorophenyl)ethanethiol 2-F, 4-F ~6.0 2.3 70–75

Biological Activity

2-(4-Fluoro-3-methylphenyl)ethanethiol, a thiol compound, has garnered attention due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential applications of this compound in various fields, including pharmacology and biochemistry.

  • Molecular Formula : C10H13FOS
  • Molecular Weight : 202.27 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this context)

Antioxidant Properties

Thiol compounds are known for their antioxidant capabilities. This compound can scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that thiols can modulate the activity of cytochrome P450 enzymes, which play a significant role in drug metabolism and detoxification processes .

Anti-inflammatory Effects

Thiol compounds have been noted for their anti-inflammatory properties. This compound exhibits potential in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating conditions like arthritis and inflammatory bowel disease.

Case Studies

  • Cancer Research : A study investigated the effects of various thiols on cancer cell lines. The results indicated that this compound significantly reduced cell proliferation in breast cancer cells by inducing apoptosis through oxidative stress mechanisms .
  • Neuroprotection : Another case study focused on neuroprotective effects against oxidative damage in neuronal cell cultures. The administration of this thiol compound resulted in decreased levels of reactive oxygen species (ROS), suggesting its potential for treating neurodegenerative diseases such as Alzheimer's.

The biological activity of this compound can be attributed to its ability to donate hydrogen atoms due to the presence of the thiol (-SH) group. This property allows it to neutralize free radicals effectively. Additionally, the fluorine atom may enhance its lipophilicity, improving cellular uptake and interaction with biological targets.

Pharmaceutical Development

Given its biological properties, this compound is being explored as a lead compound for drug development. Its potential as an anti-cancer agent and an anti-inflammatory drug makes it a candidate for further pharmacological studies.

Industrial Uses

In industrial applications, thiols are utilized for their reducing properties in chemical synthesis and as stabilizers in polymer formulations. The unique structure of this compound may offer advantages over traditional thiols in specific reactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Fluoro-3-methylphenyl)ethanethiol, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or thiolation of a halogenated precursor (e.g., 4-fluoro-3-methylbenzyl chloride) using thiourea or sodium hydrosulfide. To optimize purity:

  • Conduct reactions under inert atmospheres (N₂/Ar) to prevent oxidation of the thiol group .
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation under reduced pressure.
  • Monitor purity using TLC (Rf ~0.3–0.5 in hexane:EtOAc 8:2) and confirm via GC-MS or NMR .

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using CDCl₃ as a solvent. For example, the thiol proton (SH) appears at δ ~1.3–1.5 ppm but may be absent due to exchange broadening. Aromatic protons resolve at δ 6.8–7.4 ppm .
  • X-ray Crystallography : If crystalline derivatives are synthesized (e.g., via co-crystallization with Lewis acids), single-crystal X-ray analysis can confirm stereoelectronic properties (mean C–C bond length: ~1.76 Å; R factor <0.05) .
  • FT-IR : Confirm the S-H stretch (~2550 cm⁻¹) and aromatic C-F vibrations (~1220 cm⁻¹) .

Q. How should this compound be handled to minimize decomposition?

  • Methodological Answer :

  • Storage : Store under inert gas (Ar) at –20°C in amber vials to prevent light-induced degradation. Avoid prolonged exposure to chlorinated solvents (e.g., CDCl₃), which accelerate decomposition (evidenced by NMR signal loss over 55 days) .
  • Safety : Use fume hoods and PPE (nitrile gloves, goggles). Classify as a flammable liquid (UN 1993; packing group III) during transport .

Advanced Research Questions

Q. How does the stability of this compound vary under oxidative vs. inert conditions?

  • Methodological Answer :

  • Accelerated Aging Tests : Compare NMR spectra of samples stored in air vs. Ar. Air-exposed samples show new peaks (e.g., disulfides at δ 2.8–3.2 ppm) within 7 days, while inert-stored samples remain stable for >30 days .
  • Kinetic Analysis : Use UV-Vis to track thiol oxidation (λmax ~230 nm). Calculate rate constants (k) under varying O₂ levels .

Q. What role can this compound play in polymer crosslinking?

  • Methodological Answer :

  • Lewis Acid-Base Systems : Incorporate as a thiol-containing monomer in PDMS networks. Coordinate with Lewis acids (e.g., Zn²⁺) to form dynamic crosslinks. Measure viscoelasticity via rheometry (tan δ <0.1 at 1 Hz indicates stable networks) .
  • Thiol-Ene Click Chemistry : React with vinyl-terminated polymers under UV initiation. Monitor conversion via Raman spectroscopy (C=C peak at 1640 cm⁻¹ disappearance) .

Q. How can contradictory data on thiol reactivity in polar solvents be resolved?

  • Methodological Answer :

  • Solvent Screening : Test reactivity in DMSO, DMF, and THF. Polar aprotic solvents (DMSO) may stabilize intermediates but accelerate side reactions (e.g., sulfonic acid formation). Use LC-MS to identify byproducts .
  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to compare activation energies for thiol oxidation pathways in different solvents .

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